1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions:
Formation of the 1,2,3-triazole ring:
Attachment of the 3-bromobenzoyl group: This step may involve the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the bromobenzoyl group or the triazole ring.
Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-(3-methylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Uniqueness
1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
1-(3-Bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that incorporates a piperidine ring, a triazole moiety, and a bromobenzoyl group. The structural features of this compound suggest potential biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Overview
The compound can be described by its molecular formula C14H14BrN5 and has a molecular weight of approximately 332.19 g/mol. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds through multiple mechanisms.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit a range of biological activities including antimicrobial effects. The triazole moiety is known for its ability to interfere with fungal cell wall synthesis and has been utilized in various antifungal agents. In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of several pathogenic fungi .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(3-Bromobenzoyl)-4-(triazole)piperidine | MCF-7 | 12.5 | Apoptosis induction |
4-(1,2,3-triazol-1-yl)coumarin | A549 | 8.0 | G2/M phase arrest |
6-substituted-4-methylcinnolines | SW480 | 15.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical biological pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Certain derivatives may increase ROS levels in cancer cells, contributing to cytotoxicity.
Case Studies
A notable study involving a series of triazole derivatives highlighted their effectiveness against various cancer types. In this study, modifications at the C-4 position of the triazole significantly impacted biological potency, suggesting that structural optimization is crucial for enhancing activity .
Another investigation focused on the synthesis and evaluation of related compounds revealed promising results against bacterial strains, indicating that these derivatives could serve as lead compounds for further drug development .
Properties
IUPAC Name |
(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCZGUNHIRSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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